molecular formula C6H12N2O3S B14640024 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid CAS No. 52941-95-4

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid

Cat. No.: B14640024
CAS No.: 52941-95-4
M. Wt: 192.24 g/mol
InChI Key: YVEOMTKJGMORCA-UHFFFAOYSA-N
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Description

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. Sulfonic acids are characterized by the presence of a sulfonic acid group (SO₃H) attached to an organic moiety. This compound is known for its strong acidic properties and its ability to participate in various chemical reactions due to the presence of both amino and sulfonic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. For example, the reaction of allylamine with a sulfonic acid derivative in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted amino compounds. These products have various applications in different fields .

Scientific Research Applications

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug intermediate.

    Industry: Utilized in the production of polymers, coatings, and other industrial products

Mechanism of Action

The mechanism of action of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the amino group can form hydrogen bonds and interact with other functional groups. These interactions can influence the compound’s reactivity and its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid is unique due to its combination of amino and sulfonic acid functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its strong acidic properties and reactivity make it a valuable compound in both research and industrial settings .

Properties

CAS No.

52941-95-4

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

2-(1-aminoprop-2-enylideneamino)propane-1-sulfonic acid

InChI

InChI=1S/C6H12N2O3S/c1-3-6(7)8-5(2)4-12(9,10)11/h3,5H,1,4H2,2H3,(H2,7,8)(H,9,10,11)

InChI Key

YVEOMTKJGMORCA-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)N=C(C=C)N

Origin of Product

United States

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